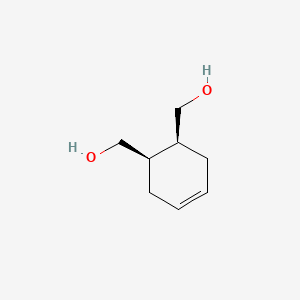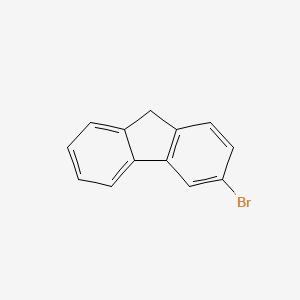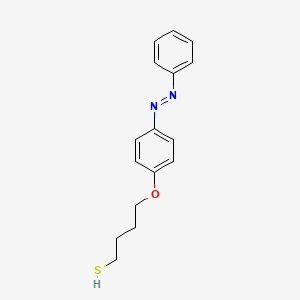
2-Methyl-1,2-pentanediol
Übersicht
Beschreibung
2-Methyl-1,2-pentanediol is an organic compound with the molecular formula C6H14O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its versatility and is used in various industrial and scientific applications. It is a colorless, viscous liquid with a mild odor and is soluble in water and many organic solvents.
Wirkmechanismus
Target of Action
2-Methyl-1,2-pentanediol, also known as hexylene glycol, is a versatile compound that interacts with various targets. It is often used as an alternative antimicrobial preservative in dermal formulations . It has been shown to interact with lipid head groups, such as GPC and DiC3PC , and it can bind to proteins .
Mode of Action
The compound’s amphiphilic structure allows it to exhibit an antimicrobial effect . It can induce the formation of heptameric pore structures in staphylococcal a-hemolysin, a process that usually requires the presence of deoxycholate detergent micelles, artificially constructed phospholipid bilayers, or erythrocytes .
Biochemical Pathways
It is known that the compound can facilitate the formation of heptameric pore structures in staphylococcal a-hemolysin without membrane binding . This suggests that it may influence the pathways related to protein assembly and function.
Pharmacokinetics
It is known that the compound can be absorbed through the skin . Its amphiphilic nature may influence its absorption, distribution, metabolism, and excretion, potentially impacting its bioavailability.
Result of Action
The primary result of this compound’s action is its antimicrobial effect, which is utilized in its role as a preservative in dermal formulations . Additionally, it can induce the formation of heptameric pore structures in staphylococcal a-hemolysin , suggesting a potential role in influencing protein function.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity and its impact on the colloidal structure of creams can vary depending on the length of the alkyl chain of the alkanediols . Furthermore, it is a combustible material, and its vapors may travel to a source of ignition and flash back .
Biochemische Analyse
Biochemical Properties
It is known that this compound exhibits both surfactant and emulsion-stabilizing properties This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
It is known that this compound can have an impact on the physical stability of certain creams, potentially influencing cellular processes
Molecular Mechanism
It is known that this compound can interact with the mixed crystals of certain creams, with the interaction increasing with the raising alkyl chain length of the added alkanediol
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Methyl-1,2-pentanediol is often used as a common precipitant and cryoprotectant in protein crystallography Over time, this compound may influence the stability and degradation of certain products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-pentanediol can be synthesized through several methods. One common method involves the hydrogenation of 2-methyl hydroxypentanoate in the presence of a catalyst. The reaction is typically carried out in a continuous fixed bed reactor at temperatures ranging from 150 to 250°C and pressures between 1.8 to 2 MPa . Another method involves the one-pot synthesis from n-pentene using a multistep process that includes hydrogen peroxide oxidation and hydrolysis .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The continuous fixed bed hydrogenation process is favored due to its high yield, selectivity, and environmentally friendly nature. The raw materials used are readily available and cost-effective, making the production process economically viable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,2-pentanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction can produce simpler alcohols or alkanes.
Substitution: Substitution reactions can yield halogenated compounds or ethers.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various chemical reactions and synthesis processes.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Pentanediol
- 2-Methyl-2,4-pentanediol
- 1,2-Hexanediol
- 1,2-Octanediol
Comparison: 2-Methyl-1,2-pentanediol is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Compared to 1,2-pentanediol, it has a branched structure, which affects its solubility and reactivity. 2-Methyl-2,4-pentanediol, on the other hand, has non-vicinal hydroxyl groups, resulting in different amphiphilic properties and lower antimicrobial activity . The longer-chain diols like 1,2-hexanediol and 1,2-octanediol have higher molecular weights and different solubility profiles, making them suitable for different applications .
Eigenschaften
IUPAC Name |
2-methylpentane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGTCWVYOKNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)




![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)



![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)

